Gossypetin 8-glucoside is a flavonoid glycoside, specifically a glucoside derivative of gossypetin, which is a flavonol. Its chemical formula is C21H20O13, and it features a glucosyl group attached to the 8-position of the gossypetin structure. This compound is primarily found in various plants, particularly in the Gossypium species (cotton plants) and Hibiscus species. It exhibits a range of solubility characteristics, being slightly soluble in water and more soluble in organic solvents like rectified spirit .
Gossypetin 8-glucoside has been studied for its various biological activities:
The synthesis of gossypetin 8-glucoside can be achieved through several methods:
Gossypetin 8-glucoside has several applications across different fields:
Gossypetin 8-glucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Gossypin | Similar flavonoid backbone | Known for anti-inflammatory properties |
| Gossypetin | Parent flavonol | Exhibits broader biological activities |
| Gossypetin 3-sophoroside-8-glucoside | Glycosylated variant | Different sugar moiety affecting solubility and activity |
| Quercetin 3-glucoside | Flavonoid glycoside | Well-studied for cardiovascular benefits |
Gossypetin 8-glucoside stands out due to its specific glycosylation at the 8-position, influencing its solubility and biological activity compared to similar compounds. Its unique profile makes it a subject of interest in both pharmacological and industrial applications .
Flavonoid glycosylation is mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which catalyze the transfer of sugar moieties to specific hydroxyl groups on flavonoid aglycones. For gossypetin 8-glucoside, the 8-hydroxyl position is targeted by specialized UGTs, distinguishing it from the more common 3-O-glucosylation observed in flavonoids like quercetin 3-glucoside.
The enzymatic synthesis of gossypetin 8-glucoside involves UDP-glucose as the sugar donor and gossypetin as the acceptor substrate. Structural studies suggest that the 8-position’s accessibility in gossypetin’s aromatic ring system determines UGT binding affinity. Unlike flavonol 3-O-glucosyltransferases (EC 2.4.1.91), which preferentially target the 3-hydroxyl group, gossypetin-specific UGTs exhibit unique active-site conformations that accommodate the steric and electronic constraints of the 8-position. Kinetic analyses of homologous UGTs in Hibiscus sabdariffa and Rhodiola rosea reveal Michaelis constants (Km) for gossypetin ranging from 2.1 to 7.72 μM, comparable to those observed for kaempferol in 3-O-glucosylation.
Phylogenetic analysis of UGT families across plant species indicates that 8-O-glucosyltransferases cluster within distinct clades separate from 3-O- and 7-O-specific enzymes. For instance, the UGT88F subfamily in Malus domestica (apple) includes isoforms capable of dihydrochalcone glycosylation, while UGT78A26 in Morella rubra (Chinese bayberry) demonstrates specificity for anthocyanidin 3-O-glucosylation. This functional divergence underscores the role of gene duplication and neofunctionalization in evolving position-specific glycosylation activities.
Gossypetin 8-glucoside demonstrates significant regulatory effects on the nuclear factor kappa B signaling pathway through targeted inhibition of inhibitor of nuclear factor kappa B kinase complex activity [1] [2]. The flavonoid glycoside exhibits molecular mechanisms similar to its structural analog gossypin, which has been extensively characterized for its inhibitory effects on transforming growth factor beta-activated kinase-1-mediated nuclear factor kappa B activation [1] [3].
The compound's interference with nuclear factor kappa B signaling occurs through direct suppression of inhibitor of nuclear factor kappa B alpha kinase phosphorylation, preventing the subsequent degradation of inhibitor of nuclear factor kappa B alpha protein [1]. This mechanistic action leads to the retention of nuclear factor kappa B transcription factors in the cytoplasm, effectively blocking their nuclear translocation and DNA binding capacity [1] [2]. Research indicates that gossypetin derivatives, including the 8-glucoside form, maintain the essential structural features required for inhibitor of nuclear factor kappa B kinase interaction, particularly the hydroxyl group arrangements at positions 5, 6, and 7 of the flavonoid backbone [4] [5].
Molecular docking studies have revealed that gossypetin 8-glucoside establishes multiple hydrogen bond interactions with critical amino acid residues within the inhibitor of nuclear factor kappa B kinase active site [6]. The glucose moiety at the 8-position enhances the compound's binding affinity through additional polar interactions while maintaining the core pharmacophore necessary for kinase inhibition [7]. Structure-activity relationship analyses demonstrate that the 8-glucoside substitution preserves the compound's ability to interfere with inhibitor of nuclear factor kappa B alpha phosphorylation at serine residues 32 and 36 [4] [5].
The downstream consequences of inhibitor of nuclear factor kappa B kinase inhibition by gossypetin 8-glucoside include suppression of nuclear factor kappa B-regulated gene expression [1] [8]. Target genes affected by this modulation encompass pro-inflammatory cytokines, cell survival factors, and proliferation regulators [1] [2]. Experimental evidence shows that treatment with gossypetin derivatives results in decreased expression of interleukin-6, tumor necrosis factor alpha, and cyclooxygenase-2, all of which are transcriptionally controlled by nuclear factor kappa B [8].
| Parameter | Gossypetin 8-glucoside | Control | Reference |
|---|---|---|---|
| Inhibitor of Nuclear Factor Kappa B Alpha Phosphorylation (% Reduction) | 75-85% | 0% | [1] |
| Nuclear Factor Kappa B DNA Binding Activity (% Inhibition) | 60-70% | 0% | [1] |
| Interleukin-6 Expression (Fold Change) | 0.3-0.4 | 1.0 | [8] |
| Tumor Necrosis Factor Alpha Production (% Reduction) | 55-65% | 0% | [8] |
Gossypetin 8-glucoside exhibits potent antioxidant properties through activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element signaling pathway [9] [10]. The compound's mechanism involves disruption of the kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 interaction, leading to nuclear factor erythroid 2-related factor 2 stabilization and nuclear translocation [11] [12].
The molecular basis for nuclear factor erythroid 2-related factor 2 activation by gossypetin 8-glucoside involves modification of critical cysteine residues within kelch-like ECH-associated protein 1, particularly cysteine 151, cysteine 273, and cysteine 288 [11]. These modifications alter the conformation of kelch-like ECH-associated protein 1, preventing its interaction with nuclear factor erythroid 2-related factor 2 and subsequent ubiquitination-mediated degradation [11] [9]. The glucose moiety at position 8 enhances cellular uptake through hexose transporter-mediated mechanisms, increasing the compound's bioavailability for intracellular antioxidant activity [7].
Upon nuclear translocation, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements in the promoter regions of cytoprotective genes [9] [12]. Gossypetin 8-glucoside treatment results in upregulation of phase II detoxifying enzymes including NAD(P)H quinone oxidoreductase 1, glutamate-cysteine ligase, and heme oxygenase-1 [9] [10]. The compound demonstrates superior antioxidant response element activation compared to its aglycone form, attributed to enhanced stability and prolonged cellular residence time [13].
Quantitative analyses reveal that gossypetin 8-glucoside significantly increases cellular glutathione levels and reduces lipid peroxidation markers [10]. The compound's antioxidant capacity extends beyond direct radical scavenging to include modulation of cellular antioxidant defense systems [14] [10]. Studies demonstrate that gossypetin 8-glucoside enhances superoxide dismutase and glutathione peroxidase activities, contributing to comprehensive cellular protection against oxidative stress [10].
| Antioxidant Parameter | Gossypetin 8-glucoside Treatment | Untreated Control | Fold Increase | Reference |
|---|---|---|---|---|
| NAD(P)H Quinone Oxidoreductase 1 Expression | 3.2-4.1 fold | 1.0 fold | 3.2-4.1x | [9] |
| Glutathione Levels (μmol/mg protein) | 15.8 ± 2.1 | 8.2 ± 1.3 | 1.9x | [10] |
| Superoxide Dismutase Activity (U/mg protein) | 12.4 ± 1.8 | 7.6 ± 1.2 | 1.6x | [10] |
| Malondialdehyde Levels (% Reduction) | 68-72% | 0% | N/A | [10] |
Gossypetin 8-glucoside demonstrates significant pro-apoptotic activity in malignant cells through modulation of B-cell lymphoma 2 family protein expression and subsequent alteration of the B-cell lymphoma 2/Bcl-2-associated X protein ratio [15] [16] [8]. The compound's apoptotic mechanism involves upregulation of pro-apoptotic Bcl-2-associated X protein expression while simultaneously decreasing anti-apoptotic B-cell lymphoma 2 levels [16] [8].
The molecular pathway initiated by gossypetin 8-glucoside treatment involves mitogen-activated protein kinase/c-Jun N-terminal kinase signaling activation, which serves as an upstream regulator of B-cell lymphoma 2 family protein expression [16]. Phosphorylation of c-Jun N-terminal kinase leads to transcriptional upregulation of Bcl-2-associated X protein and downregulation of B-cell lymphoma 2, creating a cellular environment conducive to apoptotic progression [16]. The compound's 8-glucoside substitution enhances cellular penetration and maintains prolonged intracellular concentrations necessary for sustained pro-apoptotic signaling [7].
Gossypetin 8-glucoside-induced alterations in the B-cell lymphoma 2/Bcl-2-associated X protein ratio result in mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytoplasm [15] [16]. This mitochondrial dysfunction triggers caspase cascade activation, beginning with caspase-9 and proceeding to executioner caspases including caspase-3 and caspase-7 [16] [8]. Experimental evidence demonstrates that gossypetin 8-glucoside treatment leads to poly(ADP-ribose) polymerase cleavage, a hallmark of apoptotic execution [16] [8].
The compound's selectivity for malignant cells over normal cells appears to be related to the inherently altered apoptotic machinery in cancer cells, which makes them more susceptible to B-cell lymphoma 2/Bcl-2-associated X protein ratio manipulation [8] [17]. Studies indicate that gossypetin 8-glucoside preferentially induces apoptosis in various cancer cell lines while demonstrating minimal cytotoxicity toward normal cells [8]. The glucose moiety may contribute to this selectivity through differential uptake mechanisms, as many cancer cells exhibit altered glucose transporter expression patterns [7].
Kinetic analyses reveal that gossypetin 8-glucoside-induced apoptosis follows a time-dependent pattern, with initial B-cell lymphoma 2/Bcl-2-associated X protein ratio changes occurring within 12-24 hours of treatment, followed by mitochondrial dysfunction and caspase activation [16]. The compound demonstrates concentration-dependent effects, with higher concentrations producing more pronounced alterations in apoptotic protein expression and greater apoptotic cell populations [16] [8].
| Apoptotic Parameter | Pre-treatment | Post-treatment (24h) | Post-treatment (48h) | Reference |
|---|---|---|---|---|
| B-cell lymphoma 2 Expression (Relative Units) | 1.00 ± 0.08 | 0.45 ± 0.06 | 0.28 ± 0.04 | [16] |
| Bcl-2-associated X protein Expression (Relative Units) | 1.00 ± 0.05 | 2.18 ± 0.22 | 3.41 ± 0.31 | [16] |
| B-cell lymphoma 2/Bcl-2-associated X protein Ratio | 1.00 | 0.21 | 0.08 | [16] |
| Caspase-3 Activity (Fold Increase) | 1.0 | 2.8 ± 0.3 | 4.6 ± 0.5 | [16] |
| Apoptotic Cell Population (%) | 3.2 ± 0.8 | 18.4 ± 2.1 | 34.7 ± 3.2 | [8] |